molecular formula C8H2ClF3N4 B2801095 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1131604-90-4

7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2801095
CAS No.: 1131604-90-4
M. Wt: 246.58
InChI Key: ZUXKROJKVNIMEB-UHFFFAOYSA-N
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Description

7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 7th position, a trifluoromethyl group at the 5th position, and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the chlorine and cyano groups are introduced through halogenation and cyanoation reactions, respectively.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like sodium cyanide (NaCN) for cyano substitution and various halides for chlorine substitution are employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 7-Chloro-5-(trifluoromethyl)indole

  • 4-Chloro-7-(trifluoromethyl)quinoline

  • 2-Chloro-5-(trifluoromethyl)benzenamine

Uniqueness: 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its pyrazolo[1,5-a]pyrimidine core, which is less common compared to indoles or quinolines. This structural difference can lead to unique chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF3N4/c9-6-1-5(8(10,11)12)15-7-4(2-13)3-14-16(6)7/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXKROJKVNIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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